2,4-diiodo-6-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE typically involves multi-step organic reactions. The initial step often includes the preparation of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE, which can be synthesized through iodination of 2-hydroxybenzaldehyde. The subsequent steps involve the formation of the hydrazone derivative by reacting the aldehyde with appropriate hydrazine derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the imine (hydrazone) linkage, leading to the formation of amines.
Substitution: The diiodo groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their function. The triazine moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Similar compounds to 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE include:
4-Hydroxy-3,5-diiodobenzaldehyde: Shares the diiodo and hydroxyl functional groups but lacks the triazine moiety.
2,4-Dihydroxy-3,5-diiodobenzaldehyde: Similar in structure but with an additional hydroxyl group.
Other triazine derivatives: Compounds with similar triazine cores but different substituents, which may exhibit different reactivity and applications
These comparisons highlight the unique combination of functional groups in 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-{4-(METHYLAMINO)-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE, contributing to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14F3I2N7O |
---|---|
Molecular Weight |
655.2 g/mol |
IUPAC Name |
2,4-diiodo-6-[(E)-[[4-(methylamino)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H14F3I2N7O/c1-24-15-27-16(26-12-4-2-3-10(6-12)18(19,20)21)29-17(28-15)30-25-8-9-5-11(22)7-13(23)14(9)31/h2-8,31H,1H3,(H3,24,26,27,28,29,30)/b25-8+ |
InChI Key |
NPLIYKFXMOXMTD-ZNLRHDTNSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)I)I)O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)I)I)O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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